Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
CAS No.: 1306739-45-6
Cat. No.: VC2902376
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306739-45-6 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate |
| Standard InChI | InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15) |
| Standard InChI Key | UTVAIJQVNSREMC-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O |
| Canonical SMILES | COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O |
Introduction
Basic Chemical Information
Identification and Nomenclature
Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is identified by the CAS Registry Number 1306739-45-6 . The compound is also known by several synonyms, including:
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Methyl 2-(4-hydroxy-1,2-dihydrobenzo imidazo[1,2-a]pyrimidin-2-yl)acetate
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Pyrimido[1,2-a]benzimidazole-2-acetic acid, 1,2-dihydro-4-hydroxy-, methyl ester
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Methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Structural Composition
The compound is characterized by the following properties:
Table 1: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
| SMILES Notation | COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O |
| InChI | InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15) |
| InChIKey | UTVAIJQVNSREMC-UHFFFAOYSA-N |
The structure features a benzimidazole ring system fused with a pyrimidine moiety, creating a tricyclic heterocyclic scaffold. This scaffold contains a hydroxy group at position 4 and a methyl acetate side chain at position 2 of the dihydropyrimido ring .
Physical and Chemical Properties
Physical Characteristics
Based on available data, Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate exhibits the following physical properties:
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid (powder) |
| Flash Point | 245.0±31.5 °C |
| Boiling Point | 481.4±55.0 °C at 760 mmHg |
| Density | 1.5±0.1 g/cm³ |
| Polarizability | 26.9±0.5 10⁻²⁴cm³ |
| Vapor Pressure | 0.0±1.3 mmHg at 25°C |
Chemical Reactivity
The reactivity of this compound is primarily governed by its functional groups:
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The hydroxy group at position 4 can participate in hydrogen bonding and substitution reactions
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The methyl acetate moiety is susceptible to hydrolysis, transesterification, and nucleophilic attack
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The heterocyclic scaffold provides sites for electrophilic and nucleophilic substitutions
The compound's structural diversity and functional groups suggest potential for various chemical transformations relevant to pharmaceutical research and development.
Synthesis Methods
One-Pot Multicomponent Reaction
A simple and efficient procedure for synthesizing 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives involves a one-pot multicomponent reaction combining:
This approach utilizes a proton-exchanged montmorillonite clay (Maghnite-H+) as a green catalyst under ultrasound irradiation, offering advantages including short reaction time, good yields (85-89%), easy operation, and environmental friendliness .
Condensation Reactions
The synthesis of benzimidazole-based compounds typically begins with the condensation of o-phenylenediamine with appropriate carboxylic acids or derivatives. For example, condensation with formic acid yields the commercially available benzimidazole core structure .
Proposed Mechanism
For similar pyrimido[1,2-a]benzimidazole derivatives, a proposed mechanism involves:
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Activation of carbonyl compounds by an acid catalyst
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Nucleophilic attack by 2-aminobenzimidazole
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Cyclization to form the pyrimido ring
Table 3: Example of Related Synthesis Conditions
| Reagents | Catalyst | Conditions | Yield |
|---|---|---|---|
| Aromatic aldehydes, ketones, 2-aminobenzimidazole | Maghnite-H+ | Ultrasound irradiation | 85-89% |
| o-Phenylenediamine, monochloroacetic acid | HCl | Reflux, 3 hrs | Not specified |
| 2-Chloromethyl benzimidazole, aromatic amines | KI, KOH | Ethanol, reflux, 6 hrs | Not specified |
Structural Analysis and Characterization
Spectroscopic Data
For related pyrimido[1,2-a]benzimidazole derivatives, characterization typically involves spectroscopic techniques. For example, the following spectral data has been reported for similar compounds:
FT-IR spectroscopy: Characteristic peaks include NH stretching (3400-3500 cm⁻¹), aromatic C-H stretching (3030-3060 cm⁻¹), C=N stretching (1610-1630 cm⁻¹), and C=O stretching (1650-1700 cm⁻¹) .
¹H NMR spectroscopy: Typically shows signals for NH protons (10.0-10.8 ppm), aromatic protons (7.2-8.2 ppm), and methyl groups (2.2-2.5 ppm) .
¹³C NMR spectroscopy: Characteristic signals include carbonyl carbon (190-196 ppm), aromatic and heterocyclic carbons (110-150 ppm), and methyl carbon (14-31 ppm) .
Structural Features
The unique tricyclic system of Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate consists of:
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A benzimidazole core (benzene fused to imidazole)
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A pyrimidine ring fused to the benzimidazole system
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A dihydropyrimidine moiety, indicating partial saturation
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A hydroxyl group at position 4
Biological Activities and Applications
Antimicrobial Activity
Benzimidazole derivatives have shown antimicrobial activity against various pathogens including Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus .
Anti-inflammatory Properties
The benzimidazole moiety with carboxylic acid substitution at position 2 demonstrates anti-inflammatory activity. Studies have shown that such compounds can be effective in models such as carrageenan-induced rat paw edema .
Anticonvulsant Activity
Some 2-substituted benzimidazole derivatives have demonstrated significant anticonvulsant activity, with efficacy rates up to 88% .
Research Applications
The primary applications of Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate include:
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Use as a research tool in pharmaceutical investigations
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Employment as a chemical building block in medicinal chemistry
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Potential scaffold for developing novel bioactive compounds
Table 4: Potential Applications of Pyrimido[1,2-a]benzimidazole Derivatives
| Application Area | Potential Role |
|---|---|
| Pharmaceutical Research | Lead compound for drug discovery |
| Medicinal Chemistry | Building block for complex molecules |
| Organic Synthesis | Intermediate in multistep syntheses |
| Structure-Activity Relationship Studies | Model compound for biological activity |
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of pyrimido[1,2-a]benzimidazoles have been reported in the literature, including:
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2,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole
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1-(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
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Methyl-4-(4-hydroxy-3-methoxyphenyl)-2-methoxy-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Substitution Patterns
Various substitution patterns on the basic scaffold can lead to compounds with different properties:
Table 5: Substitution Patterns in Related Derivatives
| Position | Common Substituents | Effect |
|---|---|---|
| 2-position | Methyl, carboxylic acid derivatives | Influences anti-inflammatory activity |
| 4-position | Hydroxy, phenyl, substituted phenyl | Modifies biological activity profile |
| 5-position | Halogens, methoxy, nitro groups | Affects potency and pharmacokinetics |
| N-1 position | Alkyl, benzyl groups | Can increase activity in some cases |
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